(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is an organic compound with the molecular formula C6H10O7 It is a derivative of hexanoic acid, characterized by the presence of four hydroxyl groups and one keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid typically involves the oxidation of suitable precursors. One common method is the oxidation of hexose derivatives under controlled conditions. The reaction often employs oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective oxidation of the desired positions on the hexose molecule .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or fungi can be engineered to produce the compound through metabolic pathways. This method offers advantages in terms of sustainability and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in polyhydroxy compounds.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but contains an additional hydroxyl group and an aldehyde group instead of a keto group.
(2R,3S,4R,5S)-2,3,4,5-tetramethylhexane-1,6-diol: Similar in having multiple hydroxyl groups but differs in the presence of methyl groups instead of hydroxyl groups.
Uniqueness
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid is unique due to its specific arrangement of hydroxyl and keto groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H10O7 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
IAJILQKETJEXLJ-MGCNEYSASA-N |
Isomeric SMILES |
C(=O)[C@H]([C@@H]([C@@H]([C@H](C(=O)O)O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.